1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol
Overview
Description
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C20H25NO It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the downstream pathways related to HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Pharmacokinetics
The compound’s structure, including the presence of a basic nitrogen atom and lipophilic groups, may influence its absorption and distribution .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of macrophagetropic (R5) HIV-1 strains . This action could potentially slow the progression to AIDS and improve response to treatment .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzyl and methylbenzyl groups. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include hydrogenation, cyclization, and amination steps .
Chemical Reactions Analysis
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-ol: Similar in structure but lacks the methylbenzyl group.
1-Benzyl-4-piperidone: Contains a carbonyl group instead of a hydroxyl group.
Piperidine: The parent compound, which lacks the benzyl and methylbenzyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-17-7-9-18(10-8-17)15-20(22)11-13-21(14-12-20)16-19-5-3-2-4-6-19/h2-10,22H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHJYOITIKYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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